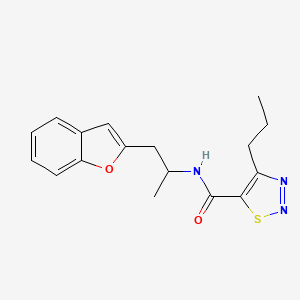
N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic molecule that likely contains a thiadiazole core, a benzofuran moiety, and a carboxamide group. Thiadiazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. Benzofuran is a bicyclic compound consisting of fused benzene and furan rings, which is frequently found in natural products and pharmaceuticals. The carboxamide functionality is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance molecular interactions with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, a microwave-assisted facile synthesis of thiadiazole compounds has been reported, which offers a solvent-free approach and is advantageous in terms of reaction speed and environmental friendliness . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms. This core structure is often modified with various substituents to enhance biological activity and pharmacokinetic properties. The structural confirmation of such compounds is typically achieved through spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the cyanomethylene functionality in some thiadiazole compounds can be exploited to construct new heterocycles, which can lead to the development of compounds with desired biological activities, such as insecticidal properties . The reactivity of thiadiazole derivatives can be tailored by modifying the substituents on the thiadiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole core. These properties are crucial for determining the compound's suitability as a drug candidate, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Computational studies, such as molecular docking and ADMET predictions, can provide insights into the drug-like behavior of these compounds .
科学的研究の応用
Chemical Synthesis and Reactivity
The synthesis and reactivity of benzofuran derivatives, similar to N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been a subject of interest in chemical research. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).
Antibacterial Activity
A series of innovative derivatives containing the benzofuran moiety were synthesized and evaluated for their antibacterial activity against various pathogenic microorganisms. These compounds demonstrated promising results in inhibiting the growth of both gram-negative and gram-positive bacteria, which underscores the potential of benzofuran derivatives in developing new antibacterial agents (M. Idrees, S. Kola, & N. Siddiqui, 2019).
Anticancer Evaluation
The synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which are associated with significant biological properties, has been explored for their potential anticancer activities. These compounds were evaluated in vitro against a panel of human cancer cell lines, demonstrating promising GI50 values comparable to standard drugs. This highlights the therapeutic potential of such compounds in cancer treatment (S. Tiwari, S. Siddiqui, et al., 2017).
Antimicrobial Screening
Another study synthesized 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their in vitro antibacterial activity. The synthesized compounds exhibited significant inhibitory effects against pathogenic bacteria such as S. aureus and E. coli, indicating their potential as antimicrobial agents (M. Idrees, Y. G. Bodkhe, et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-6-14-16(23-20-19-14)17(21)18-11(2)9-13-10-12-7-4-5-8-15(12)22-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVSSCXNDHRKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

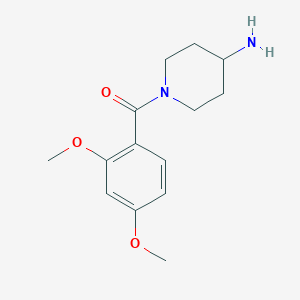
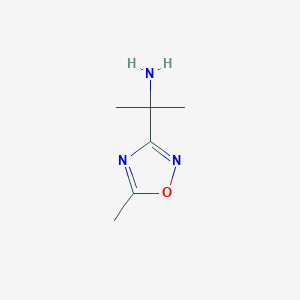
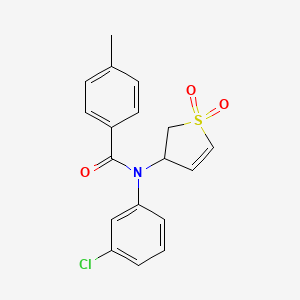
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

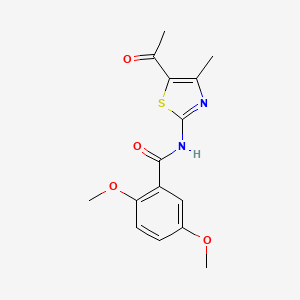
![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)